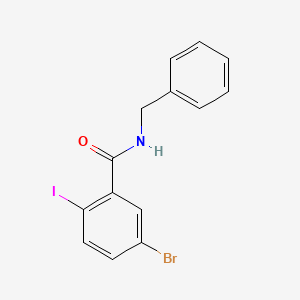

N-benzyl-5-bromo-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrINO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIRQHYZGARJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 5 Bromo 2 Iodobenzamide

Precursor Synthesis Strategies for Halogenated Benzoic Acid and Benzoyl Chloride Derivatives

The foundation of a successful synthesis of N-benzyl-5-bromo-2-iodobenzamide lies in the efficient preparation of its key precursors: 5-bromo-2-iodobenzoic acid and the corresponding benzoyl chloride.

Synthesis of Halogenated Benzoic Acids via Directed Iodination and Bromination

The primary route to 5-bromo-2-iodobenzoic acid involves a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid. chemicalbook.comgoogle.com This method leverages the transformation of an amino group into a diazonium salt, which is then displaced by an iodide.

A typical laboratory-scale synthesis involves dissolving 2-amino-5-bromobenzoic acid in an aqueous solution of sodium hydroxide (B78521) and sodium nitrite. chemicalbook.com This solution is then cooled, typically in an ice bath, and treated with a mineral acid, such as hydrochloric acid, to generate the corresponding diazonium salt. The temperature is carefully controlled during this process. Following the diazotization, a solution of potassium iodide is introduced. The reaction mixture is subsequently heated to facilitate the substitution of the diazonium group with iodine, leading to the formation of 5-bromo-2-iodobenzoic acid. chemicalbook.com The product can then be isolated by filtration and purified by recrystallization, for instance, from ethanol. chemicalbook.com

An alternative approach for the synthesis of halogenated benzoic acids can involve direct halogenation of a suitable precursor. For instance, o-bromobenzoic acid can be iodinated using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

The physical and chemical properties of the resulting 5-bromo-2-iodobenzoic acid are crucial for its subsequent use. It is typically an off-white to light yellow powder with a melting point in the range of 161-163 °C. nbinno.com

Table 1: Synthesis of 5-bromo-2-iodobenzoic acid

| Starting Material | Reagents | Key Reaction Type | Reported Yield | Reference |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl 2. KI | Diazotization, Iodination | 87% | chemicalbook.com |

Preparation of Halogenated Benzoyl Chlorides

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. libretexts.org The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion results in the formation of the benzoyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. libretexts.org

The reaction is typically carried out in an inert solvent, such as toluene, and may be heated to ensure completion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the solvent and excess thionyl chloride are typically removed under vacuum to yield the crude 5-bromo-2-iodobenzoyl chloride, which can often be used in the next step without further purification.

Amidation Reactions for this compound Formation

The final step in the synthesis is the formation of the amide bond through the reaction of the prepared 5-bromo-2-iodobenzoyl chloride with benzylamine (B48309).

Amine Coupling with Acid Chlorides for Benzamide (B126) Formation

The reaction of an amine with an acid chloride to form an amide is a classic and widely used transformation in organic synthesis. The Schotten-Baumann reaction provides a robust set of conditions for this coupling. quora.combyjus.comcollegedunia.comtestbook.comchemistry-reaction.com This reaction is typically carried out in a two-phase system consisting of an organic solvent (to dissolve the acid chloride and the product) and an aqueous phase containing a base. google.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the protonated amide. The base in the aqueous phase serves two crucial roles: it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine, and it helps to drive the equilibrium towards product formation. quora.combyjus.com

General Procedures for N-Substituted Iodobenzamide Synthesis

Based on the principles of the Schotten-Baumann reaction, a general procedure for the synthesis of this compound can be outlined. 5-bromo-2-iodobenzoyl chloride is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether. To this solution, benzylamine is added. A separate aqueous solution of a base, typically sodium hydroxide, is then added portion-wise with vigorous stirring. google.comquora.combyjus.com The reaction is often carried out at room temperature.

After the reaction is complete, the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound. Purification can be achieved through recrystallization from a suitable solvent or by column chromatography.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of the synthesis of this compound can be influenced by several factors, and optimization of these parameters is key to maximizing the yield and purity of the final product.

For the amidation step, the choice of base and solvent can be critical. While sodium hydroxide is commonly used, other bases such as potassium carbonate or organic bases like pyridine (B92270) can also be employed. quora.com The concentration of the base can also affect the reaction rate and the potential for side reactions.

The reaction temperature is another important parameter. While many Schotten-Baumann reactions proceed efficiently at room temperature, gentle heating might be necessary in some cases to increase the reaction rate, especially with less reactive substrates. However, excessive heat should be avoided to minimize the potential for degradation of the reactants or products.

The stoichiometry of the reactants also plays a significant role. Using a slight excess of the amine can sometimes help to ensure the complete consumption of the more valuable acid chloride. However, this can also complicate the purification process.

Finally, the method of purification is crucial for obtaining a high-purity product. The choice between recrystallization and column chromatography will depend on the nature of the impurities present. For recrystallization, selecting an appropriate solvent system is essential to achieve good recovery of the pure compound.

Table 2: Factors for Optimization of Amidation Reaction

| Parameter | Considerations | Potential Impact on Efficiency |

| Base | Type (e.g., NaOH, K₂CO₃, Pyridine), Concentration | Reaction rate, side reactions, ease of work-up |

| Solvent | Polarity, aprotic/protic nature (e.g., CH₂Cl₂, Et₂O) | Solubility of reactants, reaction rate |

| Temperature | Room temperature vs. elevated temperature | Reaction rate, potential for degradation |

| Stoichiometry | Molar ratio of acid chloride to amine | Reaction completeness, ease of purification |

| Purification | Recrystallization solvent, chromatography conditions | Final product purity and yield |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Interpretation

The ¹H NMR spectrum of N-benzyl-5-bromo-2-iodobenzamide would be expected to display distinct signals corresponding to the protons of the benzyl (B1604629) and the di-substituted benzamide (B126) moieties.

Aromatic Protons: The three protons on the 5-bromo-2-iodobenzoyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The proton ortho to the iodine atom is expected to be the most downfield. Spin-spin coupling between these protons would result in a complex splitting pattern (doublets and doublets of doublets) that could be analyzed to confirm their relative positions. The five protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

Methylene (B1212753) Protons: The two protons of the benzylic methylene group (-CH₂-) would be observed as a doublet, typically around δ 4.5-4.7 ppm, due to coupling with the adjacent N-H proton.

Amide Proton: The amide proton (-NH-) would appear as a broad singlet or a triplet (due to coupling with the CH₂ group) in the region of δ 6.0-9.0 ppm. Its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H (benzoyl) | 7.0 - 8.5 | m | - |

| Aromatic-H (benzyl) | 7.2 - 7.5 | m | - |

| -CH₂- (benzyl) | 4.5 - 4.7 | d | 5-7 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Structural Correlations

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The carbons of the two aromatic rings would resonate in the δ 110-150 ppm region. The carbons directly attached to the electronegative bromine and iodine atoms (C-Br and C-I) would have their chemical shifts influenced by these heavy atoms. The C-I signal is expected around δ 90-100 ppm, while the C-Br signal would be around δ 115-125 ppm. The remaining aromatic carbons would be assigned based on substituent effects.

Methylene Carbon: The benzylic methylene carbon would be found in the range of δ 40-50 ppm.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 165 - 170 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C (other) | 120 - 145 |

Two-Dimensional NMR Techniques for Atom Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons within the benzyl and benzoyl rings.

HSQC: This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyl group and the benzamide nitrogen, as well as confirming the positions of the substituents on the benzoyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected in the region of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): A medium to strong band would be observed around 1520-1570 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.

C-Br and C-I Stretches: The vibrations for C-Br and C-I bonds are found in the fingerprint region, typically below 700 cm⁻¹ and 600 cm⁻¹ respectively.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₄H₁₁BrINO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br at an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Complementary Spectroscopic Approaches in Structural Authentication

While NMR, IR, and HRMS are the primary methods for structural elucidation, other techniques could provide complementary information. X-ray crystallography, if a suitable single crystal can be grown, would provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. Ultraviolet-Visible (UV-Vis) spectroscopy could also be used to study the electronic transitions within the aromatic systems of the molecule.

Reactivity Profiles and Mechanistic Pathways of N Benzyl 5 Bromo 2 Iodobenzamide

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of N-benzyl-5-bromo-2-iodobenzamide makes it an ideal substrate for sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 2-position, followed by a subsequent reaction at the 5-position.

Palladium-Catalyzed Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. rsc.orgscirp.org In the case of this compound, the reaction can be controlled to selectively couple at the more reactive iodo-substituted position. nih.gov This selectivity is crucial for the stepwise construction of more complex molecular architectures.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.org The catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nih.gov The efficiency and selectivity of the Sonogashira coupling make it a valuable method for the synthesis of various alkynyl-substituted benzamides, which can serve as intermediates for further transformations.

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(CF3COO)2/PPh3 | CuI | Et3N | DMF | 100 |

| Palladium(II) complex | None | Various | Various | Mild |

This table provides a general overview of typical reaction conditions. Specific conditions may vary depending on the substrates and desired products.

Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed nucleophilic aromatic substitution that is widely used for the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.gov This reaction can be applied to this compound to introduce an amino group, typically at the more reactive 2-position. The reaction involves the coupling of the aryl iodide with an amine in the presence of a copper catalyst and a base. researchgate.net

The mechanism of the Ullmann N-arylation is thought to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then reductively eliminates to form the N-aryl product and a copper(I) halide. This method provides a direct route to N-aryl benzamides, which are important structural motifs in many biologically active compounds.

Cyclization and Heteroannulation Reactions

The functional groups introduced via cross-coupling reactions on the this compound scaffold can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic systems. These reactions are often highly efficient and provide access to complex polycyclic structures.

Formation of Polycyclic Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. Polycyclic quinazolinone derivatives can be synthesized from this compound through a sequence of reactions. For instance, a copper-catalyzed domino reaction of 2-iodobenzamides with amines can lead to the formation of quinazolinone derivatives through an initial N-arylation followed by an intramolecular C-H amidation. researchgate.net Another approach involves a multi-component reaction, such as the Ugi four-component reaction, followed by a metal-catalyzed intramolecular N-arylation to construct the polycyclic quinazolinone framework. nih.gov

Synthesis of Indole (B1671886) and Annulated Heterocyclic Systems

The indole scaffold is a privileged structure in medicinal chemistry. beilstein-archives.orgekb.egnih.govnih.gov this compound derivatives can be utilized in the synthesis of functionalized indoles. For example, after a Sonogashira coupling at the 2-position, the resulting alkyne can undergo a variety of cyclization reactions to form the indole ring system. The bromine atom at the 5-position can then be further functionalized to introduce additional diversity. The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, for instance, highlights the utility of the N-benzyl-5-bromo moiety in constructing complex indole-based scaffolds. nih.gov

Derivatization to Hypervalent Iodine Heterocycles (e.g., Benziodazolones)

Hypervalent iodine reagents have gained significant attention as versatile and environmentally benign reagents in organic synthesis. This compound can be a precursor for the synthesis of hypervalent iodine heterocycles, such as benziodazolones. The synthesis of these compounds typically involves the oxidation of the iodo-group in the presence of an appropriate oxidizing agent and a nucleophile. These cyclic hypervalent iodine reagents can then be used in various chemical transformations, including alkynylation reactions. d-nb.info The electronic properties of the benzamide (B126) moiety can influence the stability and reactivity of the resulting hypervalent iodine species.

Investigation of Reaction Mechanism Intermediates and Transition States

The chemical transformations of this compound, particularly in palladium-catalyzed reactions, proceed through a series of well-defined intermediates and transition states. Understanding these transient species is crucial for optimizing reaction conditions and predicting product formation.

The most common mechanistic pathway involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. libretexts.org A generalized catalytic cycle for a cross-coupling reaction, such as a Buchwald-Hartwig amination or a Heck coupling, can be described as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. libretexts.org In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond ensures that oxidative addition occurs selectively at the C-I bond to form a Pd(II) intermediate. This selectivity is a cornerstone of its reactivity profile. The resulting organopalladium(II) species is a key intermediate in subsequent steps. diva-portal.org

Ligand Exchange/Coordination: Depending on the reaction type, the next step involves coordination of the second reactant (e.g., an amine, alkene, or alkyne) to the palladium center, often displacing a ligand. libretexts.orgdiva-portal.org

Migratory Insertion or Transmetalation: In Heck-type reactions, the coordinated alkene inserts into the Pd-C bond, forming a new carbon-carbon bond and an alkylPd(II) species. nih.gov For Suzuki or Stille couplings, a transmetalation step would occur. In intramolecular reactions, the tethered benzyl (B1604629) group can undergo migratory insertion.

Intramolecular C-H Functionalization: A significant pathway for substrates like this compound is intramolecular C-H activation. Following the initial oxidative addition, the palladium center can catalyze the activation of a C-H bond on the benzyl group or the aromatic ring, leading to the formation of a cyclic palladacycle intermediate. nih.gov These spiropalladacycles are crucial intermediates in the synthesis of complex spirocyclic molecules like spirooxindoles. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the desired product is formed, and the Pd(0) catalyst is regenerated. libretexts.org This step involves the formation of a new C-N, C-C, or C-O bond and the reduction of the Pd(II) center back to Pd(0). An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. wikipedia.org

The table below outlines the key intermediates and transition states proposed in the palladium-catalyzed spirocyclization of a related 2-bromoarylamide, which serves as a model for the reactivity of this compound.

| Step | Intermediate/Transition State | Description |

| 1. Oxidative Addition | Aryl-Pd(II)-Halide Complex (A) | Formation of a Pd(II) species after the C-I bond adds to the Pd(0) catalyst. |

| 2. Migratory Insertion | Alkyl-Pd(II) Species (B) | Intramolecular insertion of a tethered group into the Aryl-Pd bond. |

| 3. C-H Functionalization | Palladacycle (C) | Formation of a stable, cyclic organopalladium intermediate via C-H activation. nih.gov |

| 4. Second Oxidative Addition | Pd(IV) Species (D) | The palladacycle reacts with a second halide (e.g., vinyl bromide) to form a high-valent Pd(IV) intermediate. nih.gov |

| 5. Reductive Elimination | Product and Pd(II) | Formation of the final spirocyclic product and a Pd(II) species, which is then reduced to regenerate the Pd(0) catalyst. nih.gov |

This table is based on the proposed mechanism for palladium-catalyzed spirocyclization of 2-bromoarylamides. nih.gov

In copper-catalyzed reactions, such as the synthesis of quinazolinones, the mechanism is thought to involve an initial Ullman coupling where the amine is N-arylated, followed by an intramolecular C-H amidation step. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity critical aspects of its chemical transformations.

Regioselectivity:

The primary driver of regioselectivity in cross-coupling reactions is the differential reactivity of the C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition by palladium(0) catalysts. This allows for selective functionalization at the 2-position of the benzamide ring while leaving the bromo-substituent at the 5-position intact for subsequent transformations.

This selectivity allows for a stepwise functionalization strategy. For example, a Suzuki coupling could be performed selectively at the 2-position, followed by a Buchwald-Hartwig amination at the 5-position under more forcing conditions.

| Reaction Condition | Reactive Site | Rationale |

| Mild Pd(0) Catalysis (e.g., Suzuki, Heck, Sonogashira) | C-I at position 2 | Lower bond dissociation energy of C-I bond leads to preferential oxidative addition. |

| Harsher Pd(0) Catalysis or different catalytic system | C-Br at position 5 | Can be functionalized after the C-I bond has reacted. |

| Copper-Catalyzed Cyclization | Intramolecular C-H Amidation | Following initial N-arylation, the reaction proceeds via intramolecular cyclization. researchgate.net |

This table illustrates the general regioselectivity observed in metal-catalyzed reactions of di-halogenated aromatic compounds.

Stereoselectivity:

Stereoselectivity becomes important in reactions where new chiral centers or geometric isomers are formed, such as in intramolecular cyclization reactions that form spirocyclic products.

In the palladium-catalyzed synthesis of spiroindenyl-2-oxindoles from related substrates, the reaction proceeds with high diastereoselectivity. diva-portal.org The stereochemical outcome is often dictated by the geometry of the palladacycle intermediate and the subsequent migratory insertion and reductive elimination steps. diva-portal.orgnih.gov For instance, studies on similar cyclization reactions have shown that the configuration of the precursor can determine the final product's geometry, indicating a stereospecific reaction pathway, such as a Heck process over a vinylic C-H functionalization. nih.gov

Furthermore, in reactions of related N-benzyl-5-bromo-isatin derivatives, the final products can exist as stable E- and Z-isomers, and the reaction conditions can influence the ratio of these stereoisomers. nih.gov The specific geometry of the transition state during the bond-forming step determines which isomer is favored.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. nih.gov For N-benzyl-5-bromo-2-iodobenzamide, MD simulations offer a window into its dynamic behavior, revealing the accessible conformations and their relative stabilities. nih.gov

The flexibility of this compound primarily arises from the rotation around several single bonds. The key rotatable bonds include the C-N bond of the amide linkage, the N-CH₂ bond connecting the benzyl (B1604629) group, and the CH₂-Ph bond of the benzyl moiety. MD simulations can systematically explore the potential energy surface associated with the rotation of these bonds. rsc.org

A typical MD simulation involves placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic realistic conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over time. epfl.ch This process generates a large number of molecular conformations, providing a statistical representation of the molecule's structural diversity.

Conformational Sampling:

Analysis of the MD trajectory allows for the identification of low-energy, stable conformations. The dihedral angles around the key rotatable bonds are monitored throughout the simulation to map the conformational space. For this compound, this would reveal the preferred orientations of the benzyl group relative to the benzamide (B126) core.

Stability Assessment:

The following table illustrates the kind of data that could be obtained from an MD simulation to analyze the conformational preferences of this compound.

| Dihedral Angle | Dominant Conformer (°) | Population (%) | Energy (kcal/mol) |

| C(O)-N-CH₂-Ph | 175 | 65 | -5.2 |

| C(O)-N-CH₂-Ph | -65 | 25 | -4.8 |

| N-CH₂-Ph-C(ar) | 88 | 70 | -3.5 |

| N-CH₂-Ph-C(ar) | -92 | 20 | -3.2 |

This table is for illustrative purposes and represents plausible data from a molecular dynamics simulation.

Theoretical Probing of Reaction Mechanisms and Transition State Structures

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed pathways of chemical reactions. numberanalytics.com It allows for the investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition state structures. uokerbala.edu.iqwiley.com

For this compound, several types of reactions could be theoretically investigated. These include nucleophilic substitution reactions at the benzylic carbon and reactions involving the amide group.

Reaction Mechanism Exploration:

To study a reaction mechanism, a plausible reaction coordinate is first proposed. This coordinate represents the progress of the reaction, from reactants to products. The energy of the system is then calculated at various points along this reaction coordinate to generate a potential energy profile. This profile reveals the energy barriers (activation energies) and the energies of any intermediates and products relative to the reactants.

Transition State Identification:

The peak of the potential energy profile corresponds to the transition state, which is an unstable, high-energy species. github.io Locating the exact geometry of the transition state is a critical and often challenging aspect of computational chemistry. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are commonly employed to find these saddle points on the potential energy surface. researchgate.net

Once a potential transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. reddit.compsu.edu

The following table presents hypothetical data from a DFT calculation for a proposed SN2 reaction of this compound with a nucleophile (Nu⁻).

| Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | C-Br: 1.98 | N/A |

| Transition State | +25.3 | C-Br: 2.35, C-Nu: 2.20 | -350 |

| Products | -15.8 | C-Nu: 1.95 | N/A |

This table is for illustrative purposes and represents plausible data from a DFT calculation.

Applications of N Benzyl 5 Bromo 2 Iodobenzamide in Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

The presence of two different halogen atoms (iodine and bromine) on the benzene (B151609) ring of N-benzyl-5-bromo-2-iodobenzamide is a critical feature for its use as a key synthetic intermediate. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This differential reactivity allows for selective, stepwise functionalization of the molecule.

Chemists can first target the C-I bond for a specific coupling reaction, leaving the C-Br bond intact for a subsequent, different transformation. This sequential approach enables the controlled and efficient construction of highly substituted, complex organic molecules that would be challenging to assemble using other methods.

Table 1: Stepwise Functionalization Strategy for this compound

| Step | Reaction | Reagent/Catalyst | Position Targeted | Resulting Intermediate |

| 1 | Sonogashira Coupling | Alkyne, Pd/Cu catalyst | C-I | N-benzyl-5-bromo-2-(alkynyl)benzamide |

| 2 | Suzuki Coupling | Boronic acid, Pd catalyst | C-Br | N-benzyl-5-aryl-2-(alkynyl)benzamide |

| 1 | Suzuki Coupling | Boronic acid, Pd catalyst | C-I | N-benzyl-5-bromo-2-arylbenzamide |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst | C-Br | N-benzyl-5-amino-2-arylbenzamide |

This strategic, site-selective functionalization underscores the value of this compound as a cornerstone for building molecular complexity.

Role in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. This compound is an excellent precursor for synthesizing such scaffolds, particularly through intramolecular cyclization reactions.

One of the most powerful applications is in palladium-catalyzed intramolecular C-H amidation or C-N bond formation. After an initial coupling reaction at the 2-iodo position, the newly introduced group can participate in a cyclization reaction with the amide nitrogen. For instance, the synthesis of quinazolinone derivatives can be achieved from 2-iodobenzamide (B1293540) derivatives. In a related fashion, this compound can be envisioned as a substrate for palladium-catalyzed domino reactions to construct various benzodiazepines and other fused heterocyclic systems.

The general strategy involves an initial intermolecular coupling at the C-I position, followed by an intramolecular cyclization that forms the heterocyclic ring. The N-benzyl group can either be a part of the final structure or act as a protecting group that is cleaved at a later stage.

Table 2: Exemplary Synthesis of a Fused N-Heterocycle

| Step | Description | Reaction Type | Key Transformation |

| 1 | Initial Coupling | Palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. | The iodine at C2 is replaced with an alkynyl group. |

| 2 | Intramolecular Cyclization | A subsequent copper- or palladium-catalyzed intramolecular reaction. | The amide nitrogen attacks the alkyne, leading to the formation of a nitrogen-containing ring. |

This methodology provides a modular and efficient route to a diverse range of heterocyclic compounds, which are of high interest in medicinal chemistry.

Precursor for Advanced Organometallic Reagents

The carbon-iodine bond in this compound is highly susceptible to metal-halogen exchange, providing a pathway to advanced organometallic reagents. This transformation effectively reverses the polarity of the C2 carbon from electrophilic to nucleophilic, opening up an entirely different set of synthetic possibilities.

Specifically, the compound can undergo an iodine-magnesium exchange reaction using a Grignard reagent like isopropylmagnesium chloride. This generates a functionalized arylmagnesium species (a Grignard reagent) in situ. The resulting organometallic intermediate is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to form new carbon-carbon bonds.

Table 3: Formation and Reaction of an Organometallic Intermediate

| Step | Reaction | Reagents | Intermediate Formed | Subsequent Reaction |

| 1 | I/Mg Exchange | i-PrMgCl | 2-(N-benzylcarbamoyl)-4-bromophenylmagnesium chloride | Reaction with an aldehyde (R-CHO) to form a secondary alcohol. |

| 2 | I/Li Exchange | n-BuLi or t-BuLi | 2-(N-benzylcarbamoyl)-4-bromophenyllithium | Reaction with a ketone (R₂C=O) to form a tertiary alcohol. |

This method is particularly valuable because it allows for the creation of highly functionalized organometallic reagents that are not accessible through other means, as the bromo and amide functionalities remain intact during the exchange reaction. The ability to generate these advanced reagents makes this compound a crucial precursor for complex target-oriented synthesis.

Conclusion and Future Research Directions

Summary of Current Research Advances Pertaining to N-Benzyl-5-bromo-2-iodobenzamide

This compound is a halogenated aromatic compound that has garnered interest as a versatile precursor in organic synthesis. Its structure, featuring both bromine and iodine atoms on the benzamide (B126) core, offers multiple reactive sites for the construction of more complex molecular architectures.

Research has demonstrated its utility as a key starting material for the synthesis of various heterocyclic compounds. For instance, this compound can be used in copper-catalyzed intramolecular C-H amidation reactions to produce quinazolinone derivatives. researchgate.net These reactions highlight the compound's role as a building block for creating fused ring systems that are prevalent in many biologically active molecules. The synthesis of new heterocyclic derivatives from N-benzyl-5-bromoisatin, a related precursor, further underscores the importance of the N-benzyl and bromo-substituted scaffold in generating novel chemical entities. researchgate.net

The physical and chemical properties of this compound are foundational to its application in synthesis. While specific experimental data for this exact compound is not extensively documented in publicly available literature, data for the parent compound, 5-bromo-2-iodobenzamide (B1439045), is available and provides a useful reference. nih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 5-Bromo-2-iodobenzamide | C7H5BrINO | 325.93 | 289039-20-9 |

The structural characteristics of halogenated benzamides, including this compound, have been a subject of systematic study. dcu.ie These studies are crucial for understanding how the type and position of halogen substituents influence the conformation and crystal packing of these molecules, which in turn affects their reactivity and potential applications. For example, the crystal structure of related compounds like (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide has been elucidated, providing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net Such analyses are vital for designing new materials and drugs with specific properties.

Emerging Research Opportunities and Challenges in Halogenated Benzamide Chemistry

The field of halogenated benzamide chemistry is dynamic, with continuous advancements creating new opportunities and presenting unique challenges. Halogen atoms are increasingly recognized for their significant role in medicinal chemistry, with a substantial number of FDA-approved drugs containing fluorine or chlorine. nih.govresearchgate.net This trend highlights the potential for bromo- and iodo-substituted benzamides to serve as scaffolds for new therapeutic agents.

Emerging Opportunities:

Drug Discovery: Halogenated benzamides are being explored for a variety of therapeutic targets. For instance, substituted halogenated arylsulfonamides have been identified as a new class of agents for tumor imaging. acs.org The synthesis of novel N-benzyl-5-bromoindolin-2-one derivatives has yielded compounds with promising anticancer activity. nih.gov The search for new antiparasitic agents has also included the synthesis and study of halogen-containing benzamides. nih.gov These examples suggest a broad scope for discovering new medicinal applications for compounds like this compound.

Novel Reagents and Methodologies: There is a high demand for new reagents that can halogenate complex molecules under mild conditions. researchgate.netresearchgate.netnih.gov The development of powerful electrophilic halogenating agents based on anomeric amides is a significant step forward. chemrxiv.org Such advancements could simplify the synthesis of complex halogenated benzamides and enable the late-stage functionalization of bioactive molecules, a prized strategy in medicinal chemistry. researchgate.net

Materials Science: Phthalimide derivatives, which share structural similarities with benzamides, are useful intermediates in the synthesis of new materials. researchgate.net The specific properties imparted by heavy halogens like bromine and iodine could be exploited in the design of functional organic materials, although this area remains less explored for this specific class of compounds.

Challenges:

Synthesis and Regioselectivity: The synthesis of specifically substituted halogenated compounds can be challenging. researchgate.net For example, preparing 2-bromo-5-iodobenzyl alcohol, a related precursor, requires multi-step procedures, and controlling the regioselectivity of halogenation on an aromatic ring is not always straightforward. google.comgoogle.com Developing cost-effective and efficient synthetic routes is a continuous challenge.

Complexity of Multi-step Synthesis: The synthesis of complex molecules often involves numerous steps, which can be inefficient and generate significant waste. sci-hub.se For example, the preparation of 5-iodo-2-bromobenzyl alcohol has been reported through various routes, each with its own set of challenges, such as the use of expensive or hazardous reagents. google.com Streamlining these synthetic pathways is a key goal for industrial applications.

Understanding Structure-Activity Relationships: While many halogenated compounds show biological activity, a deep understanding of the structure-activity relationship is often lacking. Systematic studies are needed to elucidate how the position and nature of the halogen atom on the benzamide scaffold influence biological efficacy and target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.